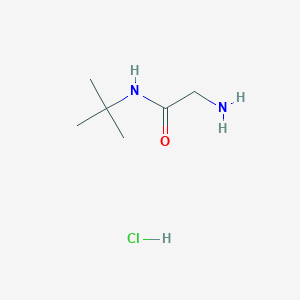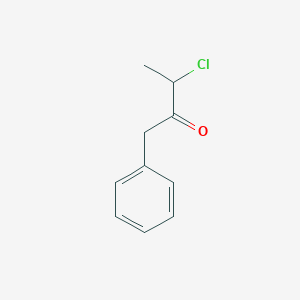
3-chloro-1-phenylbutan-2-one
Übersicht
Beschreibung
3-chloro-1-phenylbutan-2-one is an organic compound with the molecular formula C10H11ClO . It has a molecular weight of 182.65 g/mol . This compound is a highly important molecule in the field of medicinal chemistry.
Molecular Structure Analysis
The InChI code for 3-chloro-1-phenylbutan-2-one is 1S/C10H11ClO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-chloro-1-phenylbutan-2-one is predicted to have a melting point of 28.22°C, a boiling point of 255.3°C at 760 mmHg, a density of 1.1 g/cm3, and a refractive index of n20D 1.52 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-chloro-1-phenylbutan-2-one serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of 2-aminothiazoles , which are valuable compounds in medicinal chemistry . The compound can undergo various chemical transformations, such as reduction and nucleophilic addition, to yield a range of products that are crucial for developing pharmaceuticals and agrochemicals.
Pharmacology
In pharmacological research, 3-chloro-1-phenylbutan-2-one is employed as a precursor for synthesizing chiral drug intermediates. For instance, it has been used in the biocatalytic synthesis of chiral alcohols, which are key intermediates in the production of HIV protease inhibitors . This showcases its role in the development of antiviral medications.
Organic Synthesis Methodology
The compound is used to study and develop new methods in organic synthesis. It acts as a substrate for reactions at the benzylic position , which is a common motif in organic molecules . Research in this area contributes to the advancement of synthetic techniques that can be applied to produce complex organic molecules more efficiently.
Material Science
In material science, 3-chloro-1-phenylbutan-2-one’s reactivity makes it a candidate for creating novel materials. Its chemical properties allow for the formation of polymers and resins with potential applications in coatings, adhesives, and other industrial materials .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it suitable for use in mass spectrometry and chromatography .
Environmental Science
Although direct applications in environmental science are not widely reported, the compound’s reactions and degradation products could be studied to assess environmental impact. Understanding its behavior in various conditions helps in evaluating its safety and ecological effects .
Biochemistry Research
In biochemistry, 3-chloro-1-phenylbutan-2-one may be used to study enzyme-catalyzed reactions. Its structure allows for investigations into how enzymes like lipases and oxidoreductases interact with benzylic compounds, which can further our understanding of metabolic pathways .
Industrial Applications
Industrially, this compound finds use in the synthesis of fine chemicals and as an intermediate in the manufacture of more complex chemical entities. Its role in the production of various industrial chemicals highlights its importance in the chemical supply chain .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-1-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJDRDACPTHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-phenylbutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



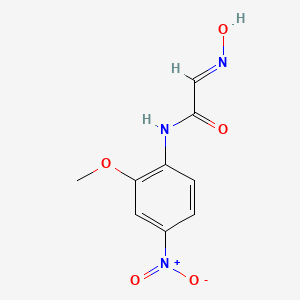
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)
![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)
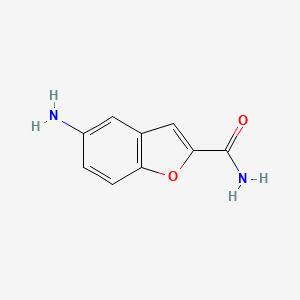
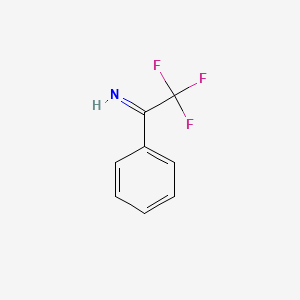


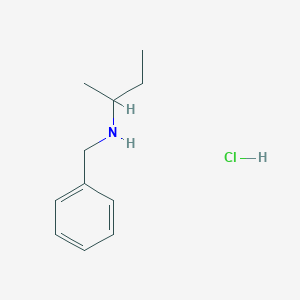
![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)
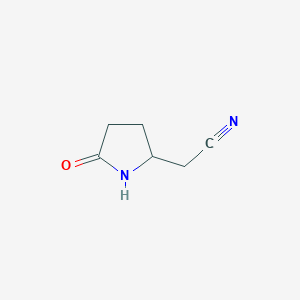
![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)


